Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate
Overview
Description
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is a useful research compound. Its molecular formula is C6H7F3O5S and its molecular weight is 248.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophoretic and Biocompatible Polymers : Methyl triflate (TfOMe) has been used in the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. These polymers, through a series of polymerization and oxidation reactions, can be coated on stainless steel and hybridized with bioactive glass, offering potential applications in biocompatible coatings and hybrid materials (Hayashi & Takasu, 2015).
Synthesis of Antiandrogens : Methyl triflate has been utilized in synthesizing a range of compounds with antiandrogen activity. This includes the development of novel and potent antiandrogens like (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, useful in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Synthesis of Functionalized Methyl cis-4-Oxoalk-2-enoates : This compound has been synthesized in a one-pot procedure by singlet oxygen oxygenation. The method is applicable to a wide range of compounds, offering stereoselective synthesis and good yields, with potential applications in organic synthesis (Iesce et al., 1995).
Synthesis of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate : This synthesis explores the use of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, demonstrating its utility in organic synthesis (Vasin et al., 2016).
Synthesis of 3-Phenylsulfonyl-2-Trifluoromethyl-1H-Indoles : The synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles from methyl-phenylsulfones, with potential applications in developing antiviral and anticancer compounds, illustrates the utility of the compound in pharmaceutical research (López et al., 2017).
Spectroscopic and Biological Activity Studies : Methyl derivatives of sulfonamide have been studied for their electronic properties and biological activities, including antimicrobial effects and potential as enzyme inhibitors, indicating the broad scope of biomedical applications (Vetrivelan, 2018).
Properties
IUPAC Name |
methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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